molecular formula C42H39N5O9 B13877541 N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-O-succinate triethylammonium salt

N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-O-succinate triethylammonium salt

Cat. No.: B13877541
M. Wt: 757.8 g/mol
InChI Key: WYSOXXMLUVYPGV-UHFFFAOYSA-N
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Description

N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-O-succinate triethylammonium salt is a critical reagent in oligonucleotide synthesis, particularly in solid-phase methodologies. Its structure includes:

  • N6-Benzoyl protection: Shields the adenine base during synthesis to prevent undesired side reactions .
  • 5'-O-DMT (4,4'-dimethoxytrityl) group: Acts as a temporary protecting group for the 5'-hydroxyl, enabling stepwise elongation of oligonucleotides .
  • 3'-O-succinate linkage: Facilitates covalent attachment to controlled-pore glass (CPG) or other solid supports .
  • Triethylammonium counterion: Enhances solubility in organic solvents like acetonitrile, essential for phosphoramidite chemistry .

Properties

IUPAC Name

4-[5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H39N5O9/c1-52-31-17-13-29(14-18-31)42(28-11-7-4-8-12-28,30-15-19-32(53-2)20-16-30)54-24-34-33(56-37(50)22-21-36(48)49)23-35(55-34)47-26-45-38-39(43-25-44-40(38)47)46-41(51)27-9-5-3-6-10-27/h3-20,25-26,33-35H,21-24H2,1-2H3,(H,48,49)(H,43,44,46,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSOXXMLUVYPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H39N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-O-succinate triethylammonium salt typically follows a multi-step pathway involving:

This approach ensures regioselectivity and functional group compatibility for downstream oligonucleotide synthesis.

Stepwise Synthesis Details

Protection of the 5'-Hydroxyl Group with Dimethoxytrityl (DMT)
  • The 5'-OH of 2'-deoxyadenosine is selectively protected using 4,4'-dimethoxytrityl chloride in the presence of a base such as pyridine or triethylamine.
  • This step yields 5'-O-DMT-2'-deoxyadenosine , which prevents unwanted reactions at the 5'-position during subsequent steps.
Benzoylation of the N6-Amino Group
  • The exocyclic amine at the N6 position of the adenine base is protected by reaction with benzoyl chloride or benzoyl anhydride under mild basic conditions.
  • This step produces N6-benzoyl-5'-O-DMT-2'-deoxyadenosine .
  • Typical conditions use pyridine as solvent and base, with temperature control to avoid side reactions.
Succinylation of the 3'-Hydroxyl Group
  • The free 3'-OH group is esterified with succinic anhydride or succinyl chloride to introduce the succinate linker.
  • The reaction is carried out in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) with a base like triethylamine.
  • This step yields N6-benzoyl-5'-O-DMT-2'-deoxyadenosine 3'-O-succinate .
Formation of the Triethylammonium Salt
  • The acidic succinate ester is neutralized with triethylamine , forming the triethylammonium salt .
  • This salt form enhances solubility in organic solvents and stability during storage.

Representative Reaction Scheme

Step Reagents/Conditions Product Description
1 4,4'-Dimethoxytrityl chloride, pyridine 5'-O-DMT-2'-deoxyadenosine
2 Benzoyl chloride, pyridine N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine
3 Succinic anhydride or succinyl chloride, Et3N N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine 3'-O-succinate
4 Triethylamine This compound

In-Depth Research Findings and Optimization Notes

Protection Efficiency and Selectivity

  • The 5'-O-DMT protection is highly selective due to the primary nature of the 5'-OH compared to the secondary 3'-OH.
  • Benzoylation at the N6 position proceeds smoothly under mild conditions, minimizing side reactions such as acylation of sugar hydroxyls.

Succinylation Reaction Parameters

  • The use of succinic anhydride is preferred over succinyl chloride for better control and fewer side reactions.
  • Reaction temperature is maintained at 0-25°C to avoid hydrolysis or over-acylation.
  • Triethylamine acts both as a base to scavenge HCl and as a counterion for salt formation.

Purification and Characterization

  • The final triethylammonium salt is purified by precipitation or chromatography.
  • Characterization is performed by NMR, mass spectrometry, and HPLC to confirm the structure and purity.
  • The compound shows characteristic signals for the DMT group, benzoyl moiety, and succinate linker.

Comparative Table of Preparation Methods from Literature

Reference Key Features Advantages Limitations
EP1313752B1 Multi-step protection with DMT and benzoyl; phosphoramidite intermediate synthesis High regioselectivity; scalable Requires careful temperature control
US20020150936A1 Use of silyl protecting groups; stepwise acylation and methylation Enables diverse nucleoside modifications More complex protecting group manipulations
ACS Omega 2023 Incorporation of 2'-O-methyl modifications; triazole derivatives Enhanced stability of nucleosides Focused on pyrimidine derivatives, less on adenosine

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized nucleoside derivatives, while reduction can produce deprotected nucleosides .

Scientific Research Applications

N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-O-succinate triethylammonium salt is a synthetic nucleoside analog with a complex chemical structure, represented by the molecular formula C42H39N5O9C6H15NC_{42}H_{39}N_5O_9C_6H_{15}N and a molecular weight of approximately 858.98 g/mol . It typically appears as a white to yellow powder with high purity, usually exceeding 98%, as determined by high-performance liquid chromatography (HPLC). This compound has several functional groups, including a benzoyl group at the N6 position, a deoxy sugar moiety, and a dimethoxytrityl (DMT) protecting group at the 5' position. The succinate moiety at the 3' position enhances its solubility and bioavailability, making it suitable for various biological applications.

Scientific Research Applications

This compound has several applications, including its use as a protected adenosine derivative in the preparation of synthetic nucleic acids . It is also used in specialized compounds such as a dinucleoside phosphorothioate prodrug, an orally bioavailable anti-HBV agent . The compound exhibits antiviral and anticancer properties and has been shown to inhibit viral replication and demonstrate cytotoxic effects against various cancer cell lines . The mechanism of action is believed to involve interference with nucleic acid synthesis and modulation of cellular pathways that control cell proliferation and apoptosis.

Antiviral Research

  • In vitro studies have indicated that this compound can effectively inhibit the replication of specific DNA viruses, making it a potential candidate for antiviral drug development.

Anticancer Research

  • The compound demonstrates cytotoxic effects against various cancer cell lines, suggesting its potential in cancer therapy.

Interaction Studies

  • Interaction studies have demonstrated that this compound interacts with various cellular targets involved in nucleic acid metabolism. These interactions can lead to altered signaling pathways and cellular responses, contributing to its antiviral and anticancer effects. Research indicates that this compound may also modulate enzyme activities related to nucleotide synthesis and degradation.

Key Features

The compound features several functional groups, including a benzoyl group at the N6 position, a deoxy sugar moiety, and a dimethoxytrityl (DMT) protecting group at the 5' position. The presence of the succinate moiety at the 3' position enhances its solubility and bioavailability, making it suitable for various biological applications. The DMT protecting group can be removed under acidic conditions, allowing for subsequent reactions that may involve phosphorylation or conjugation with other biomolecules. Additionally, the succinate ester can undergo hydrolysis to release the free acid form of the compound, which may participate in further biological interactions.

Structural Similarity Comparison

Several compounds share structural similarities with this compound:

Compound NameKey FeaturesUnique Aspects
N6-Benzyl-2'-deoxyadenosineBenzyl group at N6Less potent antiviral activity compared to N6-Benzoyl variant
5-MethyluridineMethylation at the 5-positionPrimarily used in RNA studies; lacks benzoylation
AcyclovirGuanine analogPrimarily used for herpes virus treatment; different mechanism of action
N6-Isobutyryl-2'-deoxyadenosineIsobutyryl group at N6Exhibits different biological activity profile

Mechanism of Action

The mechanism of action of N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt involves its incorporation into nucleic acids. This incorporation can disrupt normal DNA/RNA synthesis and function, leading to antiviral and anticancer effects. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Key Properties :

  • Empirical formula: C₄₇H₅₂N₇O₇P
  • Molar mass: 857.93 g/mol
  • Storage: -20°C to maintain stability .

Comparison with Structurally Similar Compounds

N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine

  • Structural differences : Incorporates a 2'-O-methyl group instead of 2'-deoxy and lacks the 3'-succinate linkage .
  • Functional impact: The 2'-O-methyl group increases nuclease resistance in oligonucleotides, making it suitable for antisense therapeutics . Absence of succinate limits its use in solid-phase synthesis as a terminal monomer.
  • Molecular formula : C₃₈H₃₅N₅O₆
  • Molar mass : 657.71 g/mol .

N6-Benzoyl-2'-O-TBDMS-5'-O-DMT-adenosine 3'-CE Phosphoramidite

  • Structural differences: Features a 2'-O-TBDMS (tert-butyldimethylsilyl) group and a 3'-cyanoethyl phosphoramidite instead of succinate .
  • Functional impact: TBDMS provides robust protection for 2'-OH in RNA synthesis, requiring fluoride-based deprotection (e.g., TBAF) . The cyanoethyl phosphoramidite group enables direct coupling in oligonucleotide chain elongation.
  • Molecular formula : C₄₇H₆₃N₆O₇PSi
  • Molar mass : 915.18 g/mol .

5'-O-DMT-thymidine 3'-O-succinate triethylammonium Salt

  • Structural differences : Replaces adenine with thymine and lacks N6-benzoyl protection .
  • Functional impact :
    • Used in DNA synthesis for thymidine incorporation.
    • Similar 3'-succinate linkage allows CPG support attachment, but the absence of base protection simplifies synthesis steps.
  • Molecular formula : C₃₅H₃₆N₂O₁₀·C₆H₁₅N
  • Molar mass : 745.86 g/mol .

N6-Benzoyl-5'-O-levulinoyladenosine-3'-CE Phosphoramidite

  • Structural differences: Utilizes a 5'-levulinoyl ester instead of DMT and a 3'-cyanoethyl phosphoramidite .
  • Functional impact: Levulinoyl is a photolabile protecting group, enabling light-directed synthesis in microarray applications . Requires orthogonal deprotection strategies compared to acid-labile DMT.
  • Molecular formula : C₃₁H₄₀N₇O₇P
  • Molar mass : 653.67 g/mol .

N6-Benzyladenosine 5'-triphosphate triethylammonium Salt

  • Structural differences : Contains a benzyl group at N6, a 5'-triphosphate, and lacks sugar modifications .
  • Functional impact :
    • Acts as a substrate for RNA polymerases or ATP-binding proteins in enzymatic assays .
    • Triphosphate moiety precludes use in solid-phase synthesis but is vital for studying nucleotide-dependent processes.
  • Molecular formula : C₁₈H₂₀N₅O₁₃P₃·C₆H₁₅N
  • Molar mass: Not explicitly stated, but estimated ~800 g/mol .

Data Table: Comparative Analysis

Compound Name Key Modifications Molar Mass (g/mol) Key Application Reference
Target Compound 3'-succinate, DMT, N6-benzoyl 857.93 Solid-phase oligonucleotide synthesis
2'-O-methyl analog 2'-O-methyl, no succinate 657.71 Antisense therapeutics
2'-O-TBDMS phosphoramidite 2'-O-TBDMS, cyanoethyl phosphoramidite 915.18 RNA synthesis
Thymidine succinate salt Thymine, no base protection 745.86 DNA synthesis
5'-Levulinoyl phosphoramidite 5'-levulinoyl, cyanoethyl phosphoramidite 653.67 Microarray fabrication
N6-Benzyladenosine triphosphate N6-benzyl, 5'-triphosphate ~800 Enzymatic assays

Biological Activity

N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-O-succinate triethylammonium salt is a synthetic nucleoside analog with significant biological activity, particularly in antiviral and anticancer applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups:

  • Molecular Formula : C₄₂H₃₉N₅O₉C₆H₁₅N
  • Molecular Weight : Approximately 858.98 g/mol
  • Appearance : White to yellow powder
  • Purity : Typically exceeds 98% as determined by high-performance liquid chromatography (HPLC) .

The presence of the benzoyl group at the N6 position, a deoxy sugar moiety, and a dimethoxytrityl (DMT) protecting group at the 5' position enhances its solubility and bioavailability. The succinate moiety at the 3' position further improves these properties, making it suitable for various biological applications .

This compound exhibits its biological effects primarily through:

  • Inhibition of Viral Replication : The compound has shown efficacy against specific DNA viruses by interfering with nucleic acid synthesis.
  • Cytotoxic Effects on Cancer Cells : It modulates cellular pathways that control proliferation and apoptosis, leading to cell death in various cancer cell lines .

Antiviral Properties

In vitro studies have demonstrated that this compound effectively inhibits the replication of several viruses. For example:

  • Study Findings : In a controlled laboratory setting, N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine was shown to significantly reduce viral loads in infected cell cultures, suggesting potential as an antiviral agent .

Anticancer Properties

The compound's anticancer activity has been documented in various studies:

  • Case Study : A recent study highlighted its effectiveness against breast cancer cell lines, where it induced apoptosis through the activation of caspases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
N6-Benzyl-2'-deoxyadenosineBenzyl group at N6Less potent antiviral activity compared to N6-Benzoyl variant
AcyclovirGuanine analogPrimarily used for herpes virus treatment; different mechanism of action
N6-Isobutyryl-2'-deoxyadenosineIsobutyryl group at N6Exhibits a different biological activity profile

Q & A

Q. What is the role of the 5'-O-DMT group in this compound during oligonucleotide synthesis?

The 5'-O-dimethoxytrityl (DMT) group serves as a temporary protecting group during solid-phase oligonucleotide synthesis. It prevents undesired side reactions at the 5'-hydroxyl during coupling steps. The DMT group is selectively removed under mildly acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) to expose the 5'-OH for subsequent phosphoramidite coupling. Its trityl cation formation during deprotection allows for real-time monitoring of coupling efficiency via UV spectrophotometry .

Q. How is the N6-benzoyl group introduced, and why is it critical for nucleotide stability?

The N6-benzoyl group is introduced during nucleoside synthesis via benzoylation of the exocyclic amine on adenine. This protects the amine from oxidation or side reactions during chemical synthesis. The benzoyl group is stable under acidic and basic conditions used in oligonucleotide synthesis but is cleaved during final deprotection using concentrated ammonium hydroxide at elevated temperatures (55–60°C, 12–16 hours) .

Q. What purification methods are recommended for this compound?

Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% triethylammonium acetate) is standard. The triethylammonium salt enhances solubility in organic-aqueous systems, facilitating separation. DMT-on purification (retaining the DMT group) allows for UV detection at 495 nm, while DMT-off purification requires monitoring at 260 nm for nucleobase absorbance .

Advanced Research Questions

Q. How does the 3'-O-succinate linker influence conjugation to solid supports in oligonucleotide synthesis?

The 3'-O-succinate acts as a bifunctional linker, enabling covalent attachment to controlled-pore glass (CPG) or polystyrene solid supports via an ester bond. Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar reagents facilitates this coupling. The succinate’s hydrophilicity improves solvent compatibility during automated synthesis .

Q. What analytical techniques validate the structural integrity of this compound?

  • 31P NMR : Confirms phosphoramidite integrity (δ ~149 ppm for P(III)).
  • MALDI-TOF MS : Verifies molecular weight (expected [M+H]+: ~930 Da).
  • HPLC with diode-array detection : Ensures >98% purity and absence of DMT-deprotected byproducts.
  • Enzymatic digestion assays : Validates compatibility with DNA polymerases in primer extension studies .

Q. How do storage conditions impact compound stability?

The compound is hygroscopic and light-sensitive. Store desiccated at −20°C under argon to prevent hydrolysis of the succinate linker or DMT group. Triethylammonium salts are prone to deliquescence; lyophilization is recommended for long-term storage (>6 months) .

Q. What are the implications of N6-benzoyl-2'-deoxyadenosine derivatives in enzyme inhibition studies?

In Methanobacterium thermoautotrophicum, N6-benzoyl-2'-deoxy-AMP inhibits methylreductase (92% inhibition at 1 mM), likely by competing with native adenosine derivatives for binding pockets. This suggests potential utility in studying ATP-dependent enzymes or methyltransferases .

Methodological Considerations

  • Synthetic Optimization : Replace 2-cyanoethyl phosphoramidites with succinate linkers to reduce steric hindrance in automated synthesizers .
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH) to predict shelf-life under varying storage conditions .

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